1-(1-(4-(Pyrrolidin-1-ylsulfonyl)benzoyl)azetidin-3-yl)pyrrolidine-2,5-dione
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Overview
Description
1-(1-(4-(Pyrrolidin-1-ylsulfonyl)benzoyl)azetidin-3-yl)pyrrolidine-2,5-dione is a complex organic compound that features a unique structure combining pyrrolidine, azetidine, and sulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-(4-(Pyrrolidin-1-ylsulfonyl)benzoyl)azetidin-3-yl)pyrrolidine-2,5-dione typically involves multiple steps, starting with the formation of the pyrrolidine and azetidine rings. The sulfonyl group is introduced through sulfonylation reactions, often using sulfonyl chlorides under basic conditions. The benzoyl group is added via acylation reactions, typically using benzoyl chloride in the presence of a base such as pyridine.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions: 1-(1-(4-(Pyrrolidin-1-ylsulfonyl)benzoyl)azetidin-3-yl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzoyl or sulfonyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halides (e.g., bromine or chlorine) and bases (e.g., sodium hydroxide) are commonly employed.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
1-(1-(4-(Pyrrolidin-1-ylsulfonyl)benzoyl)azetidin-3-yl)pyrrolidine-2,5-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(1-(4-(Pyrrolidin-1-ylsulfonyl)benzoyl)azetidin-3-yl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Pyrrolidine-2,5-dione derivatives: These compounds share the pyrrolidine-2,5-dione core structure and may have similar biological activities.
Azetidine derivatives: Compounds containing the azetidine ring can have comparable chemical properties and reactivity.
Sulfonylbenzoyl derivatives: These compounds feature the sulfonylbenzoyl group and may exhibit similar chemical behavior.
Uniqueness: 1-(1-(4-(Pyrrolidin-1-ylsulfonyl)benzoyl)azetidin-3-yl)pyrrolidine-2,5-dione is unique due to its combination of structural elements, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
1-[1-(4-pyrrolidin-1-ylsulfonylbenzoyl)azetidin-3-yl]pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O5S/c22-16-7-8-17(23)21(16)14-11-19(12-14)18(24)13-3-5-15(6-4-13)27(25,26)20-9-1-2-10-20/h3-6,14H,1-2,7-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWWCAOBOBOIXPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CC(C3)N4C(=O)CCC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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